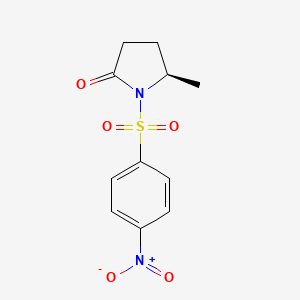

(5R)-5-Methyl-1-(4-nitrophenyl)sulfonyl-pyrrolidin-2-one

Description

(5R)-5-Methyl-1-(4-nitrophenyl)sulfonyl-pyrrolidin-2-one is a chiral pyrrolidin-2-one derivative featuring a 4-nitrophenylsulfonyl group at the 1-position and a methyl substituent at the 5R position of the lactam ring. This compound is synthesized via oxidation and methylation reactions, as demonstrated in late-stage C(sp³)–H functionalization protocols . Its structure (Figure 1) is characterized by a rigid pyrrolidinone scaffold, which may influence conformational preferences in biological or catalytic contexts. The 4-nitrophenylsulfonyl group enhances electrophilicity and stability, making it a valuable intermediate in pharmaceutical and materials chemistry .

Properties

Molecular Formula |

C11H12N2O5S |

|---|---|

Molecular Weight |

284.29 g/mol |

IUPAC Name |

(5R)-5-methyl-1-(4-nitrophenyl)sulfonylpyrrolidin-2-one |

InChI |

InChI=1S/C11H12N2O5S/c1-8-2-7-11(14)12(8)19(17,18)10-5-3-9(4-6-10)13(15)16/h3-6,8H,2,7H2,1H3/t8-/m1/s1 |

InChI Key |

CWKVSFAOHGPSCT-MRVPVSSYSA-N |

Isomeric SMILES |

C[C@@H]1CCC(=O)N1S(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-] |

Canonical SMILES |

CC1CCC(=O)N1S(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis of (5R)-5-Methyl-1-(4-nitrophenyl)sulfonyl-pyrrolidin-2-one generally follows a multi-step approach that includes:

- Construction of the pyrrolidin-2-one core with stereochemical control at the 5-position.

- Introduction of the 4-nitrophenyl sulfonyl group at the nitrogen atom of the pyrrolidinone ring.

This strategy often utilizes donor–acceptor cyclopropanes or azide intermediates as key starting points or intermediates for ring formation and functionalization.

Synthesis from Donor–Acceptor Cyclopropanes and Primary Amines

Recent advances have demonstrated a straightforward synthetic route to 1,5-substituted pyrrolidin-2-ones, including sulfonylated derivatives, starting from donor–acceptor cyclopropanes. The key steps are:

Ring Opening of Donor–Acceptor Cyclopropanes: The cyclopropane ring is opened by nucleophilic attack, often by primary amines such as anilines or benzylamines, under mild conditions.

Cyclization to Pyrrolidin-2-one: The intermediate formed undergoes intramolecular cyclization to form the γ-lactam (pyrrolidin-2-one) ring. This step can be facilitated by refluxing in toluene with acetic acid, which promotes ring closure and stereochemical control.

Sulfonylation: The nitrogen atom of the pyrrolidin-2-one ring is then sulfonylated using 4-nitrophenylsulfonyl chloride or related sulfonylating agents to introduce the 4-nitrophenylsulfonyl group.

Deprotection and Purification: If protecting groups are used, they are removed by alkaline saponification or thermolysis to yield the target compound.

This method allows for the formation of the (5R)-5-methyl stereocenter with good diastereoselectivity and high yields, often in a one-pot or streamlined sequence, enhancing practicality and scalability.

Alternative Method: Diazo Transfer and Sulfonyl Azide Intermediates

Another approach involves the use of sulfonyl azides and diazo transfer reactions:

- Sulfonyl azides such as (azidosulfonyl)benzoic acid potassium salt are employed for diazo transfer to substrates bearing active methylene groups.

- The diazo carbonyl compounds thus formed can be converted into pyrrolidin-2-one derivatives through subsequent cyclization steps.

- The reaction conditions typically involve stirring in acetonitrile at ambient temperature, followed by extraction and purification.

- This method allows for the introduction of the sulfonyl group concomitantly with ring formation and can be adapted for various substituted phenyl sulfonyl groups, including the 4-nitrophenyl variant.

Summary Table of Preparation Methods

Detailed Research Outcomes

The donor–acceptor cyclopropane method was shown to efficiently produce 1,5-substituted pyrrolidin-2-ones, including sulfonylated derivatives, with yields up to 91% and high diastereoselectivity. The cyclization step under reflux with acetic acid was critical for ring closure and stereochemical integrity.

Diazo transfer reactions using sulfonyl azides provided a versatile route to diazo carbonyl intermediates, which upon cyclization yielded the target pyrrolidin-2-ones. This method demonstrated yields in the range of 82-88% with well-characterized intermediates, confirmed by NMR and melting point data.

Both methods benefit from mild reaction conditions, relatively straightforward purification protocols (extraction, drying, evaporation), and the ability to introduce the 4-nitrophenylsulfonyl group effectively.

Chemical Reactions Analysis

Types of Reactions

(5R)-5-Methyl-1-(4-nitrophenyl)sulfonyl-pyrrolidin-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions using reducing agents like lithium aluminum hydride or sodium borohydride can convert the nitro group to an amino group.

Substitution: Nucleophilic substitution reactions can occur at the nitro group or the sulfonyl group, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, acetic acid, and water.

Reduction: Lithium aluminum hydride, sodium borohydride, ethanol, and tetrahydrofuran.

Substitution: Nucleophiles like amines, thiols, and alcohols in the presence of bases like sodium hydroxide or potassium carbonate.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Amino derivatives.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(5R)-5-Methyl-1-(4-nitrophenyl)sulfonyl-pyrrolidin-2-one has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.

Medicine: Explored for its potential therapeutic applications, including antiviral and anticancer activities.

Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (5R)-5-Methyl-1-(4-nitrophenyl)sulfonyl-pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of biological pathways, resulting in therapeutic effects such as antiviral or anticancer activity.

Comparison with Similar Compounds

To contextualize (5R)-5-Methyl-1-(4-nitrophenyl)sulfonyl-pyrrolidin-2-one , key structural analogs and derivatives are analyzed below.

Structural Analogs with Modified Substituents

Key Observations :

- The 4-nitrophenylsulfonyl group is a common motif across analogs, enhancing stability and enabling electrophilic reactivity.

- Substituents at the 5-position (methyl vs. isopropoxy) modulate steric bulk and solubility.

Pyrazole Derivatives with 4-Nitrophenyl Groups

Pyrazole-based compounds with 4-nitrophenyl substituents (e.g., 3-(4-fluorophenyl)-1-(4-nitrophenyl)-5-phenylpyrazole-4-carbonitrile ) exhibit distinct thermal stability (melting points: 188–190°C) and synthetic utility in antimicrobial applications . While structurally distinct from pyrrolidin-2-ones, these derivatives highlight the role of the 4-nitrophenyl group in enhancing aromatic stacking interactions and bioactivity .

Thiadiazole Derivatives

1,3,4-Thiadiazole derivatives synthesized from N-(4-nitrophenyl)acetohydrazonoyl bromide (e.g., 2-[1-[5-methyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethylidene]hydrazine) demonstrate potent antimicrobial activity against E. coli and C. albicans . These compounds share the 4-nitrophenyl moiety but differ in heterocyclic core, underscoring the substituent’s broad applicability in bioactive molecules .

Other Pyrrolidinone Derivatives

- (R)-3-Methylene-5-phenylpyrrolidin-2-one : A simpler analog lacking sulfonyl groups; lower molecular weight (173.21 g/mol) and higher lipophilicity (LogP = 2.13) .

Biological Activity

(5R)-5-Methyl-1-(4-nitrophenyl)sulfonyl-pyrrolidin-2-one, a compound with the molecular formula CHNOS and CAS Number 2237226-47-8, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, synthesizing findings from various studies.

Chemical Structure and Properties

The compound features a pyrrolidinone core substituted with a methyl group and a nitrophenyl sulfonyl moiety, which contributes to its biological profile. The structural formula can be represented as follows:

Research indicates that compounds similar to (5R)-5-Methyl-1-(4-nitrophenyl)sulfonyl-pyrrolidin-2-one may interact with neurotransmitter systems, particularly focusing on dopamine and norepinephrine transporters. These interactions are crucial for developing therapeutic agents aimed at treating conditions such as cocaine addiction and other neuropsychiatric disorders .

Neurotransmitter Modulation

Studies have shown that the compound exhibits selective inhibition of dopamine and norepinephrine transporters, with minimal effects on serotonin transport. This selectivity is essential for reducing potential side effects associated with broader-spectrum compounds .

Antitumor Activity

Emerging research suggests potential antitumor properties linked to the compound's ability to induce apoptosis in cancer cells. In vitro studies have demonstrated that derivatives of pyrrolidinones can activate apoptotic pathways in various cancer cell lines, indicating that (5R)-5-Methyl-1-(4-nitrophenyl)sulfonyl-pyrrolidin-2-one may possess similar capabilities .

Study 1: Neurotransmitter Reuptake Inhibition

A study focused on synthesizing and evaluating various pyrrolidinone derivatives found that (5R)-5-Methyl-1-(4-nitrophenyl)sulfonyl-pyrrolidin-2-one significantly inhibited dopamine reuptake, suggesting its potential as a treatment for substance use disorders. The IC50 values indicated strong affinity for the dopamine transporter (DAT), which is critical for developing medications targeting addiction .

Study 2: Antitumor Effects

In another investigation, derivatives structurally related to (5R)-5-Methyl-1-(4-nitrophenyl)sulfonyl-pyrrolidin-2-one were tested against human tumor cell lines. The results showed that certain analogs exhibited cytotoxic effects, leading to cell death through apoptosis. This study highlights the compound's potential role in cancer therapy, warranting further exploration into its mechanisms and efficacy .

Data Table: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for the preparation of (5R)-5-Methyl-1-(4-nitrophenyl)sulfonyl-pyrrolidin-2-one, and how can enantiomeric purity be optimized?

- Answer : The Heck–Matsuda desymmetrization protocol is effective for synthesizing chiral pyrrolidin-2-one derivatives. Key steps include:

- Using palladium catalysts (e.g., Pd(OAc)₂) with aryl diazonium salts as arylating agents.

- Optimizing reaction temperature (25–40°C) and solvent polarity (e.g., DMF or THF) to enhance enantioselectivity.

- Monitoring enantiomeric excess (ee) via chiral HPLC or NMR with chiral shift reagents.

- Yield improvements (up to 85%) are achieved by stepwise reagent addition and inert atmosphere conditions .

Q. Which analytical techniques are most reliable for confirming the stereochemical integrity of (5R)-5-Methyl-1-(4-nitrophenyl)sulfonyl-pyrrolidin-2-one?

- Answer :

- Chiral HPLC : Resolves enantiomers using cellulose-based columns (e.g., Chiralpak IC) with hexane/isopropanol gradients.

- X-ray crystallography : Provides absolute configuration validation when single crystals are obtainable.

- Optical rotation : Compare against literature values (e.g., [α]D²⁵ = +15.6° in chloroform).

- High-resolution mass spectrometry (HRMS) : Confirms molecular formula (C₁₁H₁₂N₂O₅S) and isotopic patterns .

Q. What are the critical storage conditions to ensure the stability of (5R)-5-Methyl-1-(4-nitrophenyl)sulfonyl-pyrrolidin-2-one?

- Answer :

- Store at -20°C under argon or nitrogen to prevent hydrolysis of the sulfonyl group.

- Protect from light to avoid nitro group degradation (λ < 400 nm).

- Use desiccants (e.g., silica gel) to mitigate lactam ring hydrolysis.

- Perform stability assessments every 6 months via TLC (Rf = 0.3 in ethyl acetate/hexane) or HPLC .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound across different assays?

- Answer :

- Standardize assay conditions : Use validated cell lines (e.g., HEK293) and control for solvent effects (e.g., DMSO ≤0.1%).

- Purity verification : Ensure ≥98% enantiomeric excess via chiral HPLC and quantify impurities (e.g., des-nitro byproducts) with LC-MS.

- Cross-validation : Replicate studies in independent labs using identical lot numbers.

- Mechanistic studies : Employ molecular docking or CRISPR-edited cell models to isolate target interactions .

Q. What experimental designs are suitable for evaluating the environmental fate of (5R)-5-Methyl-1-(4-nitrophenyl)sulfonyl-pyrrolidin-2-one in aquatic ecosystems?

- Answer :

- OECD 308 guidelines : Simulate sediment-water systems spiked with 1 ppm compound. Monitor degradation via LC-MS/MS (LOQ = 0.1 ppb).

- Photolysis studies : Expose to simulated sunlight (300–800 nm) and quantify nitro group reduction products (e.g., amine derivatives).

- Hydrolytic stability : Test pH-dependent degradation (pH 3–9) at 25°C and 40°C.

- Biodegradation : Use OECD 301F with activated sludge inoculum; measure BOD₅/COD ratios .

Q. What mechanistic insights explain the regioselectivity of sulfonylation in 5-methylpyrrolidin-2-one derivatives?

- Answer :

- Steric effects : The (5R)-methyl group creates a steric shield, directing sulfonylation to the less hindered nitrogen face.

- Electronic factors : The electron-withdrawing nitro group stabilizes transition states via resonance.

- Solvent/base synergy : Polar aprotic solvents (e.g., DMF) and non-nucleophilic bases (e.g., Et₃N) enhance reaction rates.

- DFT calculations : Support transition state stabilization with ∆G‡ ≈ 18 kcal/mol for the favored pathway .

Q. How can enantioselective synthesis be scaled without compromising stereochemical purity?

- Answer :

- Catalyst optimization : Use chiral ligands (e.g., BINAP) with Pd(0) to maintain ee >95%.

- Continuous flow systems : Improve heat/mass transfer for reproducible scaling (gram to kilogram).

- In-line analytics : Integrate PAT tools (e.g., Raman spectroscopy) for real-time ee monitoring.

- Crystallization-induced asymmetric transformation : Enhance ee via selective crystal growth in ethanol/water mixtures .

Methodological Notes

- Data Interpretation : For NMR, assign peaks using 2D techniques (COSY, HSQC) to resolve overlapping signals near δ 2.5–3.5 ppm (pyrrolidinone protons) .

- Safety Protocols : Follow GHS Category 4 guidelines for acute toxicity; use fume hoods and PPE during synthesis .

- Contradiction Analysis : Use multivariate statistics (e.g., PCA) to identify outliers in bioactivity datasets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.